molecular formula C19H23BrN2O B4631014 N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea

N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea

Cat. No. B4631014
M. Wt: 375.3 g/mol
InChI Key: RRHNYMLVFBBTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea, also known as BTEU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTEU belongs to the class of urea derivatives, which are widely used in medicinal chemistry and drug discovery.

Scientific Research Applications

Directed Lithiation and Substitution Reactions

Research reveals the utility of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate in directed lithiation and substitution reactions. These compounds undergo lithiation at specific positions, allowing for the introduction of various substituents. This method demonstrates a pathway to synthesize a wide range of substituted products, highlighting the importance of N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea derivatives in organic synthesis and chemical modifications (Smith, El‐Hiti, & Alshammari, 2013).

Insecticidal Applications

A study on the insecticidal and acaricidal activities of thiourea derivatives, including N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron), provides insights into the potential of this compound derivatives as precursors in developing potent insecticidal agents. The research outlines a procedure for synthesizing these compounds, indicating their significance in creating environmentally safe pest control solutions (Knox, Toia, & Casida, 1992).

Synthesis of Ureas and Their Applications

Another aspect of research into this compound derivatives focuses on the synthesis of ureas through novel methodologies. The research explores environmentally friendly, solvent-free synthesis methods that offer safer and more sustainable approaches to creating urea derivatives. These advancements in synthesis techniques underscore the potential of this compound derivatives in medicinal chemistry and materials science, providing a foundation for developing new drugs and functional materials (Reddy et al., 2003).

properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-13(14-9-11-15(12-10-14)19(2,3)4)21-18(23)22-17-8-6-5-7-16(17)20/h5-13H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNYMLVFBBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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